
Suc-Ala-Lys-Pro-Phe-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suc-Ala-Lys-Pro-Phe-pNA, also known as N-Succinyl-Ala-Lys-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable for its role as a colorimetric substrate in enzyme activity studies, where it is hydrolyzed to release p-nitroaniline, a yellow chromophore that can be measured spectrophotometrically.
Applications De Recherche Scientifique
Suc-Ala-Lys-Pro-Phe-pNA is widely used in scientific research due to its versatility as an enzyme substrate. Some of its key applications include:
Biochemistry: Used to study the activity of proteases such as chymotrypsin, elastase, and cathepsin G.
Molecular Biology: Employed in assays to measure the activity of peptidyl prolyl cis-trans isomerases (PPIases) such as FK-506 binding proteins and cyclophilins.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Applied in quality control processes to monitor enzyme activity in various products.
Mécanisme D'action
Target of Action
Suc-Ala-Lys-Pro-Phe-pNA is a synthetic peptide that primarily targets several proteases, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and subtilisin BPN’ . These enzymes play crucial roles in protein degradation and turnover, immune response, and other physiological processes .
Mode of Action
The compound acts as a substrate for these proteases . It binds to the active sites of these enzymes, where it is cleaved, yielding 4-nitroaniline , which produces a yellow color under alkaline conditions . This color change can be used to monitor the activity of these enzymes .
Biochemical Pathways
The cleavage of this compound by these proteases is part of the broader protein degradation pathway . This pathway is essential for maintaining protein homeostasis within cells . The compound can also be used to study the activity of peptidyl propyl cis-trans isomerase (PPIase) , which catalyzes the cis-trans isomerization of X-Pro peptide bonds .
Pharmacokinetics
It is known to be soluble in n,n-dimethylformamide (dmf) and distilled water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The cleavage of this compound by targeted proteases results in the release of 4-nitroaniline . This can be used to measure the activity of these enzymes, providing valuable information about protein degradation processes within cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used . Additionally, its spontaneous hydrolysis rate can vary depending on the pH and temperature of the environment .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Suc-Ala-Lys-Pro-Phe-pNA plays a crucial role in biochemical reactions. It interacts with enzymes like chymotrypsin, human leukocyte cathepsin G, and peptidyl prolyl isomerase . The nature of these interactions involves the hydrolysis of this compound, releasing yellow p-nitroaniline (pNA), which can be measured colorimetrically .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for various enzymes. By serving as a substrate, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is enzymatically cleaved, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change due to factors such as the product’s stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Lys-Pro-Phe-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or Oxyma Pure. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Suc-Ala-Lys-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by specific proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Hydrolysis: Enzymes such as chymotrypsin, elastase, and cathepsin G are commonly used to catalyze the hydrolysis of this compound. The reaction is typically carried out in buffered aqueous solutions at physiological pH and temperature.
Oxidation and Reduction: While not commonly associated with this compound, standard oxidative and reductive conditions can be applied to study the stability and reactivity of the compound.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which is a yellow chromophore. This product is used as an indicator of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another commonly used peptide substrate with similar applications in enzyme activity assays.
Suc-Phe-pNA: A simpler substrate used for studying chymotrypsin activity.
N-Glutaryl-L-phenylalanine p-nitroanilide: Used in assays for chymotrypsin and other proteases.
Uniqueness
Suc-Ala-Lys-Pro-Phe-pNA is unique due to its specific sequence, which allows it to be selectively hydrolyzed by certain proteases. This specificity makes it a valuable tool for studying enzyme kinetics and activity in various biological and industrial contexts.
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N7O9/c1-21(35-28(41)16-17-29(42)43)30(44)37-25(10-5-6-18-34)33(47)39-19-7-11-27(39)32(46)38-26(20-22-8-3-2-4-9-22)31(45)36-23-12-14-24(15-13-23)40(48)49/h2-4,8-9,12-15,21,25-27H,5-7,10-11,16-20,34H2,1H3,(H,35,41)(H,36,45)(H,37,44)(H,38,46)(H,42,43)/t21-,25-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUAEFLRDYMVJQ-ZYEMSUIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N7O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
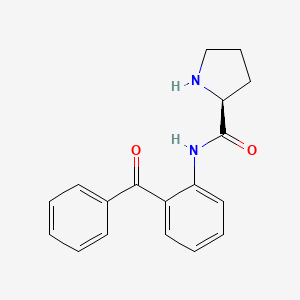
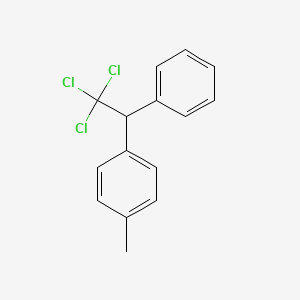
![3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole]](/img/no-structure.png)
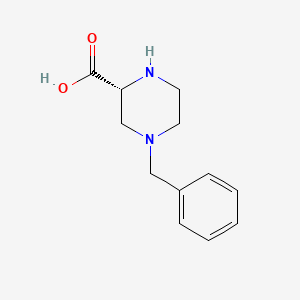
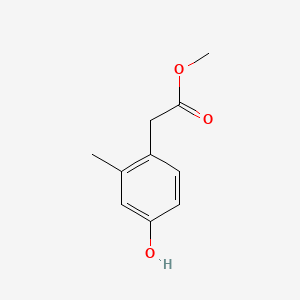
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)
![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)
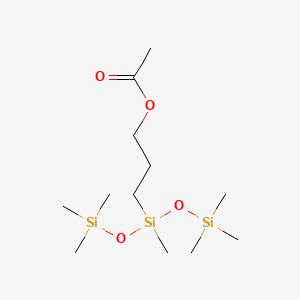
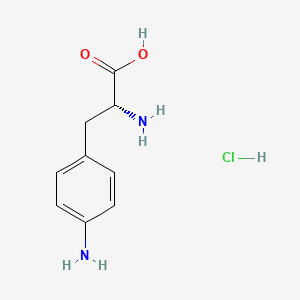
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)

